molecular formula C23H18N4O4 B4190257 1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

Cat. No.: B4190257
M. Wt: 414.4 g/mol
InChI Key: JLVSZAPISJQICY-UHFFFAOYSA-N
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Description

“N’-isonicotinoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide” is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an isoindoline core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-isonicotinoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide” typically involves multi-step organic reactions. One common approach is the condensation of isonicotinic acid hydrazide with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and purity. Purification techniques, such as crystallization and chromatography, are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N’-isonicotinoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-quinone derivatives, while reduction can produce hydroisoindoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N’-isonicotinoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Compounds with similar isoindoline cores.

    Hydrazide Derivatives: Compounds containing hydrazide functional groups.

Uniqueness

“N’-isonicotinoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide” stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

1,3-dihydroxy-2-(1-phenylethyl)-N-(pyridine-4-carbonylimino)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14(15-5-3-2-4-6-15)27-22(30)18-8-7-17(13-19(18)23(27)31)21(29)26-25-20(28)16-9-11-24-12-10-16/h2-14,30-31H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSZAPISJQICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
Reactant of Route 2
1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
Reactant of Route 3
1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
Reactant of Route 4
1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1,3-dioxo-2-(1-phenylethyl)-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

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